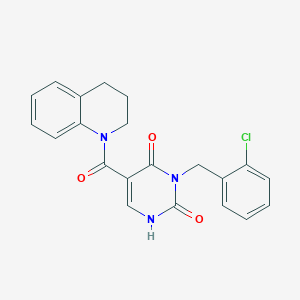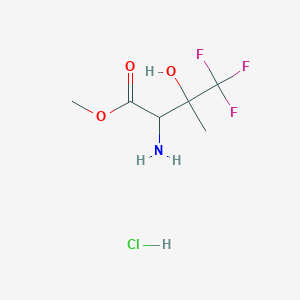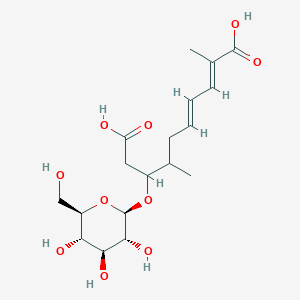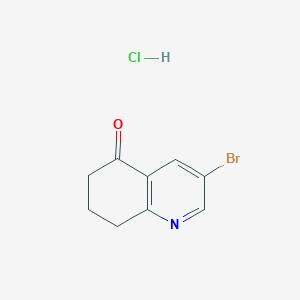
3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride is a chemical compound that has been widely used in scientific research. It belongs to the class of quinolones, which are heterocyclic compounds that have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Comparative Vibrational Spectroscopic Studies
A study by Lakshmi et al. (2011) compared the Raman and infrared spectra, geometry, frequency, and intensity of the vibrational bands of 5,7-dibromo-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline using Density Functional Theory (DFT). This research highlights the effects of halogen substituents on the vibrational frequencies of 8-hydroxyquinoline, providing insights into the molecular stability and bond strength through Natural Bond Orbital (NBO) analysis. It also explored molecular properties like Mulliken population analysis and electron density distribution, aiding in the understanding of chemical reactivity and charge transfer within these molecules (Lakshmi, Balachandran, & Janaki, 2011).
Photolabile Protecting Group with Sensitivity to Multiphoton Excitation
Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline. This compound exhibits a higher single-photon quantum efficiency compared to other caging groups and has sufficient sensitivity to multiphoton-induced photolysis for in vivo use, making it valuable for biological applications (Fedoryak & Dore, 2002).
Efficient Anti-Coccidial Drug Synthesis
Zhang, Yao, and Liu (2017) detailed an improved synthesis method for Halofuginone hydrobromide, an effective anti-coccidial drug. This study presents a convenient and low-cost preparation technique, highlighting the pharmaceutical development prospects of halofuginone hydrobromide for large-scale production. The anti-coccidial properties were validated, demonstrating the drug's efficacy against poultry diseases (Zhang, Yao, & Liu, 2017).
Cu-Catalyzed N-Arylation of Azoles in Water
Wang et al. (2012) investigated the use of 6,7-Dihydroquinolin-8(5H)-one oxime as a ligand in the CuI-catalyzed N-arylation of imidazoles with aryl iodides, bromides, and electron-deficient chlorides in water. This study demonstrated the catalyst system's efficiency, enabling high yields under low catalyst loading, which is significant for green chemistry applications (Wang, Fuxing, Daizhi, Jiangxi, & Li, 2012).
Antibacterial Activities of Phenoxy Quinolines
Arshad et al. (2022) synthesized new 6-Bromoquinolin-4-ol derivatives and studied their antibacterial activities against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). This research not only explores the synthesis process but also evaluates the antibacterial efficacy, providing valuable insights into developing new antimicrobial agents (Arshad, Rasool, Qamar, Shah, & Zakaria, 2022).
Eigenschaften
IUPAC Name |
3-bromo-7,8-dihydro-6H-quinolin-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO.ClH/c10-6-4-7-8(11-5-6)2-1-3-9(7)12;/h4-5H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKZDGFROFRNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)Br)C(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137987-02-9 |
Source


|
| Record name | 3-bromo-5,6,7,8-tetrahydroquinolin-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



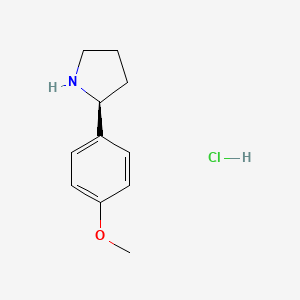
![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2720771.png)
![([1-(4-Morpholinyl)cyclohexyl]methyl)amine carbonic acid (1:1)](/img/structure/B2720773.png)

![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2720777.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2720779.png)
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2720781.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2720784.png)
